Core Scaffold Regiochemistry: [4,3-b] vs. [3,4-b] Fusion Differentiates Binding Mode and Kinase Selectivity Profile
The pyrazolo[4,3-b]pyridine core is regioisomeric to the more widely studied pyrazolo[3,4-b]pyridine scaffold. This difference in nitrogen positioning alters the vector of key hydrogen bond interactions with the kinase hinge region. Data from a scaffold morphing study on ALK5 inhibitors showed that switching from a related scaffold to a pyrazolo[4,3-b]pyridine core resulted in a series with significantly improved ADME properties, including a reduction in high in vitro clearance observed in rat and human microsomes [1]. While specific IC50 values for the target compound are not publicly available, this class-level evidence demonstrates that the [4,3-b] scaffold offers a distinct pharmacological profile compared to its [3,4-b] isomer [2].
| Evidence Dimension | Biological Profile (ADME, Kinase Selectivity) |
|---|---|
| Target Compound Data | Pyrazolo[4,3-b]pyridine core (Data not available for specific target compound) |
| Comparator Or Baseline | Pyrazolo[3,4-b]pyridine core |
| Quantified Difference | A scaffold morphing study transforming a quinoline-based ALK5 inhibitor series into a pyrazolo[4,3-b]pyridine series demonstrated improved ADME properties, specifically addressing issues of high in vitro clearance [1]. |
| Conditions | In vitro ADME assays (rat and human microsomes) [1] |
Why This Matters
This regioisomeric differentiation is critical for medicinal chemists seeking to explore alternative vectors in a kinase binding pocket or overcome ADME liabilities associated with the more common [3,4-b] series.
- [1] Bioorg. Med. Chem. Lett. 2017, 27(8), 1747-1752. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. View Source
- [2] Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. View Source
